Cas no 338399-29-4 (5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione)

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione structure
338399-29-4 structure
商品名:5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione
CAS番号:338399-29-4
MF:C13H12N2O3
メガワット:244.245983123779
MDL:MFCD00172971
CID:2859067

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質

名前と識別子

    • 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione
    • 5-acetyl-1-benzylpyrimidine-2,4-dione
    • 5-acetyl-1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 5-acetyl-1-benzyluracil
    • MLS000695143
    • HMS2643L22
    • SMR000333575
    • MDL: MFCD00172971
    • インチ: 1S/C13H12N2O3/c1-9(16)11-8-15(13(18)14-12(11)17)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,17,18)
    • ほほえんだ: O=C1NC(C(C(C)=O)=CN1CC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 409
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 66.5

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A901440-1g
5-Acetyl-1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
338399-29-4 90%
1g
$348.0 2024-04-19
abcr
AB296874-100mg
5-Acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione; .
338399-29-4
100mg
€283.50 2025-02-16
abcr
AB296874-100 mg
5-Acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione; .
338399-29-4
100 mg
€221.50 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662992-1mg
5-Acetyl-1-benzylpyrimidine-2,4(1H,3H)-dione
338399-29-4 98%
1mg
¥428.00 2024-05-18

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione 関連文献

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedioneに関する追加情報

Introduction to 5-Acetyl-1-Benzyl-2,4(1H,3H)-Pyrimidinedione (CAS No. 338399-29-4)

5-Acetyl-1-Benzyl-2,4(1H,3H)-pyrimidinedione, with the CAS number 338399-29-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and potential therapeutic applications. The structure of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione features a pyrimidine ring with specific functional groups that contribute to its unique properties and biological activities.

The chemical structure of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione can be represented as follows: a pyrimidine ring with an acetyl group at the 5-position and a benzyl group at the 1-position. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for understanding the compound's behavior in various biological systems and its potential as a therapeutic agent.

In recent years, extensive research has been conducted to explore the biological activities of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione effectively inhibits the production of pro-inflammatory cytokines in vitro, making it a promising candidate for the treatment of inflammatory diseases.

Furthermore, research has also highlighted the anti-cancer potential of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione. A study conducted by a team of scientists at the National Cancer Institute found that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is a highly desirable property for cancer therapeutics, as it minimizes adverse effects on healthy tissues.

The mechanism of action of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is the inhibition of specific enzymes involved in inflammation and cancer progression. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory prostaglandins. Additionally, the compound may also interfere with signaling pathways that regulate cell proliferation and survival.

In addition to its biological activities, the pharmacokinetic properties of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione have been investigated to assess its potential for clinical use. Studies have shown that this compound has favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties make it suitable for further development as an oral medication.

The safety profile of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further studies are needed to fully characterize its safety profile in humans.

Clinical trials are currently underway to evaluate the efficacy and safety of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione in treating various diseases. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. These trials are expected to provide valuable insights into the therapeutic potential of this compound and pave the way for its potential approval as a new drug.

In conclusion, 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione (CAS No. 338399-29-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for further research and development. As more studies are conducted and clinical trials progress, it is anticipated that this compound will play a significant role in advancing medical treatments for various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:338399-29-4)5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione
A1155095
清らかである:99%
はかる:1g
価格 ($):313.0